molecular formula C14H22O5 B1594516 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol CAS No. 36366-93-5

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol

Cat. No. B1594516
CAS RN: 36366-93-5
M. Wt: 270.32 g/mol
InChI Key: RGRVGOMPHMWMJX-UHFFFAOYSA-N
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Description

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol, also known as PEG-400 or polyethylene glycol 400, is a clear, colorless, odorless, and viscous liquid. It is a water-soluble compound that has a wide range of applications in various industries, including pharmaceuticals, cosmetics, and food.

Scientific Research Applications

  • Polymerization Processes : The study by Ogasawara et al. (2001) explores the polymerization process of silane coupling agents, highlighting the kinetics of ethanol release from ethoxy groups, which is relevant in understanding the behavior of compounds like 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol in similar contexts (Ogasawara et al., 2001).

  • Thermodynamic Studies : Research by Begum et al. (2013) on binary liquid mixtures, including compounds like 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol, focuses on their thermodynamic properties, providing insights into their behavior in various industrial and scientific applications (Begum et al., 2013).

  • Catalysis and Decomposition Studies : Gazsi et al. (2011) investigate the catalytic properties and decomposition processes of ethanol on supported Au catalysts. This study is significant for understanding the interactions and transformations of related ethoxy compounds (Gazsi et al., 2011).

  • Catalytic Properties in Organometallic Chemistry : Zhu (2018) discusses the synthesis and catalytic properties of dioxomolybdenum(VI) complexes derived from tridentate Schiff bases, which have implications for the reactivity and applications of similar ethoxy compounds in organometallic chemistry (Zhu, 2018).

  • Surface Chemistry and Adsorption Studies : The study by Gamble et al. (1996) on the decomposition and protonation of surface ethoxys on TiO2(110) contributes to understanding the surface chemistry and adsorption behaviors of ethoxy compounds like 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol (Gamble et al., 1996).

  • Electrochemical Properties : Bıyıklıoğlu et al. (2016) investigate the electrochemical properties of silicon phthalocyanines with ethoxy substituents, revealing important aspects of the electrochemical behavior of related compounds (Bıyıklıoğlu et al., 2016).

  • Ultrasonic and Optical Studies : The research by Sailaja et al. (1996) and 한양규 et al. (1999) on the ultrasonic and optical properties of solutions containing ethoxy compounds, including studies on liquid crystalline behavior, sheds light on the physical properties relevant to industrial and scientific applications of such compounds (Sailaja et al., 1996), (한양규 et al., 1999).

properties

IUPAC Name

2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-12-13-19-14-4-2-1-3-5-14/h1-5,15H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRVGOMPHMWMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041295
Record name 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol

CAS RN

36366-93-5
Record name Tetraethylene glycol monophenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36366-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036366935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-(2-(2-PHENOXYETHOXY)ETHOXY)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y050HYR4XA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JR Beadle, SH Korzeniowski… - The Journal of …, 1984 - ACS Publications
Two problems have hindered the Gomberg-Bachmann (GB) and Pschorr reactionsof arenediazonium cations: the instability of the arenediazonium salts and side reactions. …
Number of citations: 158 pubs.acs.org
E Eysseric, F Beaudry, C Gagnon, PA Segura - Talanta, 2021 - Elsevier
Non-targeted screening (NTS) in mass spectrometry (MS) helps alleviate the shortcoming of targeted analysis such as missing the presence of concerning compounds that are not …
Number of citations: 15 www.sciencedirect.com
RD Martínez-Serrano, V Ugone, P Porcu… - Polymer, 2022 - Elsevier
Frontal polymerization was successfully used to prepare two series of copolymers from a tetraphenylporphyrin-containing monomer (TPP-TEG-MA) and poly(ethylene glycol) methyl …
Number of citations: 9 www.sciencedirect.com
Z Stickelman, N Clay, J Kostal - ACS Chemical Health & Safety, 2023 - ACS Publications
The ability to control and tune physicochemical properties that underscore chemical behavior in living systems and the environment is at the “heart” of green chemistry. This is especially …
Number of citations: 0 pubs.acs.org
SM Rojas‐Montoya, M Vonlanthen… - Macromolecular …, 2018 - Wiley Online Library
Novel grafted polymers are prepared from commercial low‐density polyethylene (PE) films. First, precursor polymers are synthesized by reacting PE in the presence of acryloyl chloride, …
Number of citations: 10 onlinelibrary.wiley.com
E Eysseric, F Beaudry, C Gagnon… - … des techniques d' …, 2022 - savoirs.usherbrooke.ca
5.2 Abstract Non-targeted screening (NTS) in mass spectrometry (MS) helps alleviate the shortcoming of targeted analysis such as missing the presence of concerning compounds that …
Number of citations: 2 savoirs.usherbrooke.ca

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